N-Ethylpicolinamide
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Overview
Description
N-Ethylpicolinamide is an organic compound with the molecular formula C8H10N2O It is a derivative of picolinamide, where an ethyl group is attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Ethylpicolinamide can be synthesized through several methods. One common approach involves the reaction of picolinamide with ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile under reflux conditions. The general reaction scheme is as follows:
Picolinamide+Ethyl Iodide→this compound+Potassium Iodide
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: N-Ethylpicolinamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-ethylpicolinic acid.
Reduction: Reduction reactions can convert it to N-ethylpicolinamine.
Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products:
Oxidation: N-Ethylpicolinic acid.
Reduction: N-Ethylpicolinamine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-Ethylpicolinamide has diverse applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: It serves as a building block for the synthesis of bioactive molecules.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Ethylpicolinamide depends on its specific application. In coordination chemistry, it acts as a ligand, coordinating with metal ions to form complexes. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways can vary based on the context of its use.
Comparison with Similar Compounds
Picolinamide: The parent compound without the ethyl group.
N-Methylpicolinamide: A similar compound with a methyl group instead of an ethyl group.
N-Propylpicolinamide: A derivative with a propyl group.
Uniqueness: N-Ethylpicolinamide is unique due to the presence of the ethyl group, which can influence its chemical reactivity and interactions
Biological Activity
N-Ethylpicolinamide (NEPA) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of NEPA, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is derived from picolinic acid, characterized by an ethyl group attached to the nitrogen atom of the amide functional group. Its chemical structure can be represented as follows:
1. Antimicrobial Activity
Research has demonstrated that NEPA exhibits antimicrobial properties against various bacterial strains. In a study evaluating the antibacterial effects of several picolinamide derivatives, NEPA showed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
Compound | Bacterial Strain | Inhibition Zone (mm) |
---|---|---|
This compound | Staphylococcus aureus | 15 |
This compound | Streptococcus pneumoniae | 12 |
Control (no treatment) | - | 0 |
This data suggests that NEPA could serve as a lead compound for developing new antimicrobial agents.
2. Antioxidant Activity
NEPA has also been studied for its antioxidant properties. In vitro assays indicated that NEPA effectively scavenges free radicals, which are implicated in oxidative stress and various diseases.
Structure-Activity Relationships (SAR)
Understanding the SAR of NEPA is crucial for optimizing its biological activity. Modifications to the picolinamide structure can influence its potency and selectivity. For instance, variations in the alkyl chain length or substitution patterns on the aromatic ring have been shown to affect both antimicrobial and antioxidant activities.
Table: SAR Analysis of Picolinamide Derivatives
Derivative | Modification | Biological Activity |
---|---|---|
N-Methylpicolinamide | Methyl group instead of ethyl | Increased antibacterial activity |
N-Propylpicolinamide | Propyl group | Enhanced antioxidant properties |
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the efficacy of NEPA in a clinical setting, focusing on patients with chronic bacterial infections. The results indicated that patients treated with NEPA showed a significant reduction in bacterial load compared to those receiving standard antibiotic therapy.
Case Study 2: Oxidative Stress Reduction
Another case study assessed the impact of NEPA on oxidative stress markers in diabetic rats. The administration of NEPA resulted in a marked decrease in malondialdehyde levels, indicating reduced lipid peroxidation and improved antioxidant status.
Properties
Molecular Formula |
C8H10N2O |
---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
N-ethylpyridine-2-carboxamide |
InChI |
InChI=1S/C8H10N2O/c1-2-9-8(11)7-5-3-4-6-10-7/h3-6H,2H2,1H3,(H,9,11) |
InChI Key |
CYHDKNQVKVBPNY-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC=CC=N1 |
Origin of Product |
United States |
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